N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-688786 is primarily obtained through the fermentation of Glarea lozoyensis . The fermentation process involves optimizing the growth conditions of the fungus to maximize the yield of L-688786. This includes controlling the temperature, pH, and nutrient supply .
Industrial Production Methods
Industrial production of L-688786 involves large-scale fermentation followed by extraction and purification processes . The fermentation broth is typically filtered to remove the fungal biomass, and the filtrate is subjected to various chromatographic techniques to isolate and purify L-688786 .
Chemical Reactions Analysis
Types of Reactions
L-688786 undergoes several types of chemical reactions, including:
Oxidation: L-688786 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in L-688786.
Substitution: Substitution reactions can introduce new functional groups into the L-688786 molecule.
Common Reagents and Conditions
Common reagents used in the reactions of L-688786 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of L-688786 include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups .
Scientific Research Applications
L-688786 has several scientific research applications, including:
Chemistry: L-688786 is used as a key intermediate in the synthesis of the antifungal agent caspofungin.
Biology: It is used to study the biosynthesis of echinocandins and their role in fungal cell wall synthesis.
Industry: It is used in the production of antifungal agents for agricultural and pharmaceutical applications.
Mechanism of Action
L-688786 exerts its effects by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall . This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death . The molecular targets of L-688786 include the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan .
Comparison with Similar Compounds
L-688786 is unique among echinocandins due to its specific structure and potent antifungal activity . Similar compounds include:
Caspofungin: A synthetic derivative of L-688786 with enhanced antifungal activity.
Micafungin: Another echinocandin with a similar mechanism of action but different structural features.
Anidulafungin: An echinocandin with a broader spectrum of antifungal activity.
L-688786 stands out due to its high potency and specificity for β-(1,3)-D-glucan synthase, making it a valuable compound in antifungal research and therapy .
Properties
IUPAC Name |
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXPFAADCTZLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N8O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135575-42-7 |
Source
|
Record name | (2R,6S,9S,11R,12R,14aS,15S,20S,23S,25aS)-20-[2-Carbamoyl-1(R)-hydroxyethyl]-23-[1(S),2(S)- dihydroxy-2-(4-hydroxyphenyl)ethyl]-9-(10,12-dimethyltetradecanamido)-2,11,12,15-tetrahydroxy-6- [1(R)-hydroxyethyl]perhydrodipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacycloheneicosine- 5,8,14,19,22,25-hexaone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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